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molecular formula C11H9NO2 B8682445 4-Isocyanato-3,4-dihydronaphthalen-1(2H)-one CAS No. 62089-83-2

4-Isocyanato-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B8682445
M. Wt: 187.19 g/mol
InChI Key: ZUTJIWROSYIREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04089976

Procedure details

1,2,3,4-Tetrahydro-4-oxo-1-naphthylisocyanate (5.0 g) in tetrahydrofuran is added to a rapidly stirred aqueous concentrated ammonium hydroxide solution (excess) to afford 1,2,3,4-tetrahydro-4-oxo-1-naphthylurea.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]([N:12]=[C:13]=[O:14])[CH2:4][CH2:3]1.[OH-].[NH4+:16]>O1CCCC1>[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]([NH:12][C:13]([NH2:16])=[O:14])[CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O=C1CCC(C2=CC=CC=C12)N=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(C2=CC=CC=C12)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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